2-Methyl-2-phenyl-cyclopentanone
Overview
Description
2-Methyl-2-phenyl-cyclopentanone is a clear, colorless to very slightly yellow liquid . It is a useful synthetic intermediate used in various chemical reactions . The molecular formula of this compound is C6H10O and it has a molecular weight of 98.1430 .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the oxidation of cyclopentanol using a suitable oxidizing agent such as pyridinium dichromate, a metal catalyst and oxygen, or hypochlorous acid. This results in cyclopentanone. Subsequently, a Pd catalysis using a bidentate ligand e.g. DPPF, with a hindered base, is used to couple the cyclopentanone to PhBr, yielding the alpha-arylated product .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanone ring with a methyl group attached to one of the carbon atoms . The 3D structure of the molecule can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound is a clear, colorless to very slightly yellow liquid . It has a molecular weight of 98.1430 . The exact physical and chemical properties such as boiling point, melting point, and flash point are not available in the retrieved data.Scientific Research Applications
Impurity Analysis in Pharmaceutical Compounds
2-Methyl-2-phenyl-cyclopentanone has been studied as an impurity in loxoprofen sodium, a pharmaceutical compound. Through preparative HPLC and various spectroscopic methods, its structure was confirmed, highlighting its importance in quality control of pharmaceuticals (Shi Bei-jia et al., 2015).
Synthesis of Bicyclic Compounds
This chemical is used in stereoselective synthesis processes. For instance, base-induced formation of bicyclo[2.2.1]heptanones from cyclopentanone adducts demonstrates its role in creating complex chemical structures (R. Haynes & A. Katsifis, 1989).
Organocatalysis in Chemical Synthesis
It also finds application in organocatalysis, specifically in the asymmetric Michael addition of cyclopentanone to β-nitrostyrenes. This highlights its utility in synthesizing stereochemically complex molecules (K. Singh et al., 2013).
In Medicinal Chemistry
In medicinal chemistry, compounds like this compound, particularly cyclopentanone derivatives, are of interest for their potential biological activities. They are used in synthesizing jasmonic acid derivatives and explored for their therapeutic applications (A. Ghasemi Pirbalouti et al., 2014).
Chemical Intermediate in Industrial Production
Cyclopentanone derivatives serve as important intermediates in the production of fine chemicals, such as spices and solvents in the electronic industry. Their production processes and applications in various industries have been reviewed, emphasizing their industrial importance (Sinopec Shanghai, 2011).
In Stereoselective Syntheses
The compound plays a role in the stereoselective synthesis of 1,2-dialkyl-1-phenyl cyclopentanes, showcasing its utility in creating specific stereochemical configurations in organic molecules (A. Krief et al., 1996).
Synthesis of Anti-Hypertensive Agents
It has been utilized in the synthesis pathway of Irbesartan, an antihypertensive agent, showcasing its role in medicinal chemistry and pharmaceutical synthesis (M. Xia, 2007).
Synthesis of Vitamin D and Steroids
An efficient synthesis method for a chiral building block used in the synthesis of vitamin D and steroids incorporates 2-methyl-3-[(1R)-1-methylprop-2-enyl]cyclopentanone, demonstrating its utility in producing essential bioactive compounds (Yongcheng Song et al., 2003).
Mechanism of Action
Safety and Hazards
2-Methyl-2-phenyl-cyclopentanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. In case of fire, CO2, dry chemical, or foam should be used for extinction . It is advised to avoid breathing vapors, mist, or gas, and to keep away from heat and sources of ignition .
Properties
IUPAC Name |
2-methyl-2-phenylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(9-5-8-11(12)13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRYXIDSYINSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325378 | |
Record name | 2-METHYL-2-PHENYL-CYCLOPENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50390-68-6 | |
Record name | NSC409887 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-METHYL-2-PHENYL-CYCLOPENTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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